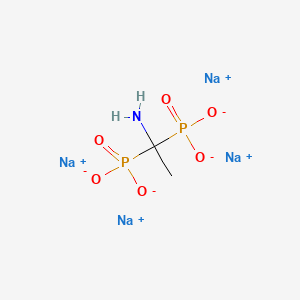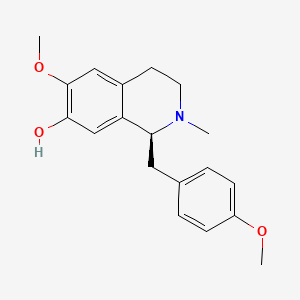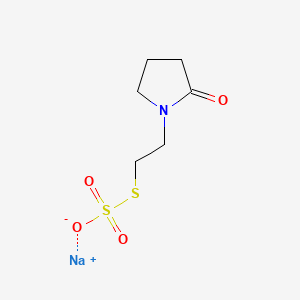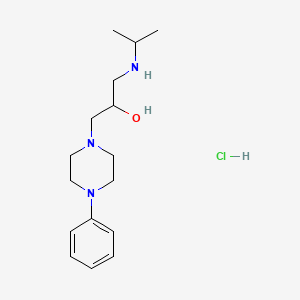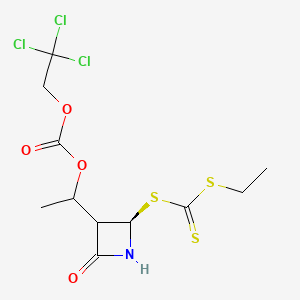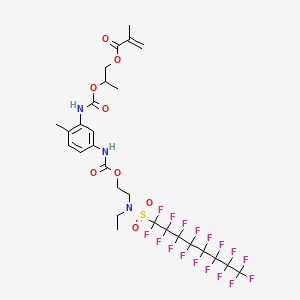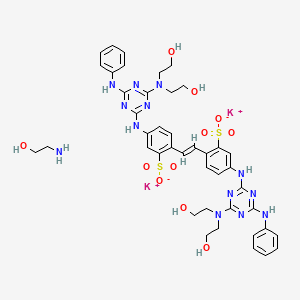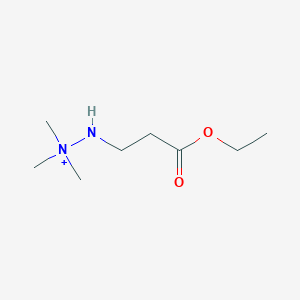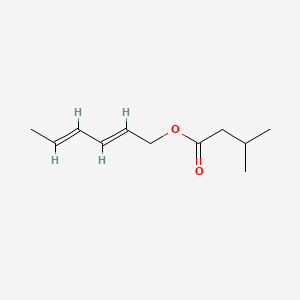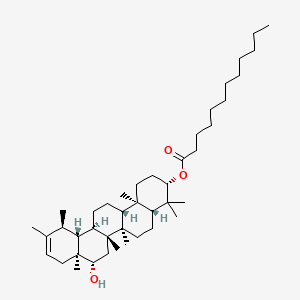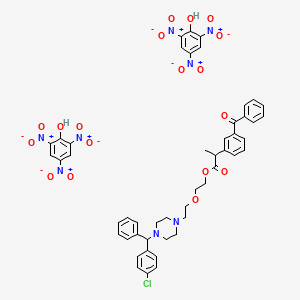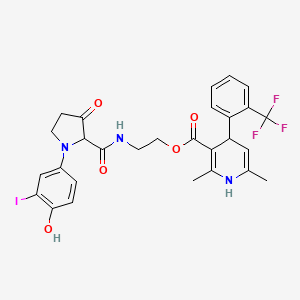
Iodipin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodipin is a compound primarily used in medical applications, particularly in the field of radiology. It is an iodinated contrast agent that enhances the visibility of internal structures in imaging techniques such as X-rays and CT scans. The compound’s high iodine content allows it to effectively block X-rays, providing clear and detailed images of organs and tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodipin is synthesized through the iodination of organic compounds. The process typically involves the reaction of iodine with an organic substrate in the presence of an oxidizing agent. Common oxidizing agents used in this process include hydrogen peroxide and sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the formation of the desired iodinated product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination reactions. The process begins with the preparation of the organic substrate, which is then reacted with iodine and an oxidizing agent in a reactor. The reaction mixture is continuously stirred and maintained at a specific temperature to optimize the yield of this compound. After the reaction is complete, the product is purified through filtration and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Iodipin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove iodine atoms, resulting in deiodinated products.
Substitution: Iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Iodinated derivatives with higher oxidation states.
Reduction: Deiodinated products with fewer iodine atoms.
Substitution: Compounds with different halogens or functional groups replacing iodine.
Wissenschaftliche Forschungsanwendungen
Iodipin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Employed in imaging techniques to study the structure and function of biological tissues.
Medicine: Utilized as a contrast agent in radiology to enhance the visibility of internal organs and tissues.
Industry: Applied in the production of iodinated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of iodipin involves its ability to block X-rays due to its high iodine content. When administered to a patient, this compound is distributed throughout the body and accumulates in specific tissues. The iodine atoms in this compound absorb X-rays, preventing them from passing through the tissue. This creates a contrast between the this compound-containing tissues and the surrounding structures, allowing for clear and detailed imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodipamide: Another iodinated contrast agent used in radiology.
Iodixanol: A non-ionic, water-soluble iodinated contrast agent.
Iohexol: A widely used iodinated contrast agent for various imaging techniques.
Uniqueness of Iodipin
This compound is unique due to its specific chemical structure and high iodine content, which provide excellent contrast enhancement in imaging techniques. Compared to other iodinated contrast agents, this compound offers superior image quality and is particularly effective in visualizing fine details in tissues and organs.
Eigenschaften
CAS-Nummer |
8049-96-5 |
|---|---|
Molekularformel |
C28H27F3IN3O5 |
Molekulargewicht |
669.4 g/mol |
IUPAC-Name |
2-[[1-(4-hydroxy-3-iodophenyl)-3-oxopyrrolidine-2-carbonyl]amino]ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H27F3IN3O5/c1-15-13-19(18-5-3-4-6-20(18)28(29,30)31)24(16(2)34-15)27(39)40-12-10-33-26(38)25-23(37)9-11-35(25)17-7-8-22(36)21(32)14-17/h3-8,13-14,19,25,34,36H,9-12H2,1-2H3,(H,33,38) |
InChI-Schlüssel |
LLXOATMJZSVSII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C(=C(N1)C)C(=O)OCCNC(=O)C2C(=O)CCN2C3=CC(=C(C=C3)O)I)C4=CC=CC=C4C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


